4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one
Overview
Description
4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound with the molecular formula C3H4N4OS and a molecular weight of 144.16 g/mol . This compound is characterized by the presence of an amino group, a sulfanyl group, and a triazinone ring structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with formic acid under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazinone compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinone ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazinones .
Mechanism of Action
The mechanism of action of 4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one can be compared with other similar compounds, such as:
4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one: This compound has a similar structure but includes a methyl group, which can influence its chemical reactivity and biological activity.
4-Amino-6-tert-butyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one:
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound features a phenyl group and a triazole ring, offering different chemical and biological properties compared to the triazinone structure.
Properties
IUPAC Name |
4-amino-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-7-2(8)1-5-6-3(7)9/h1H,4H2,(H,6,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKRXCKERSCAQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)N(C1=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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